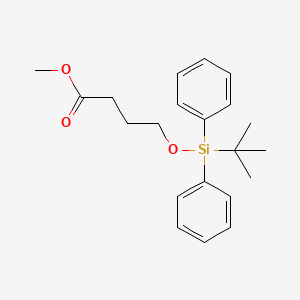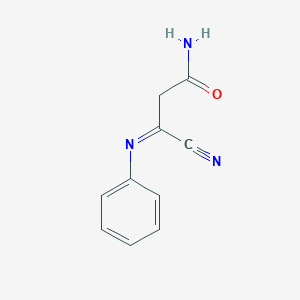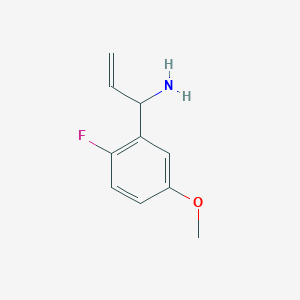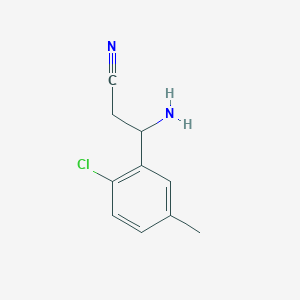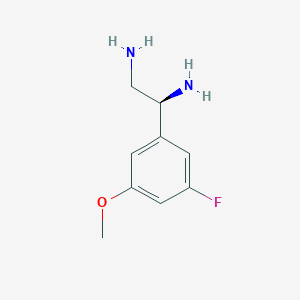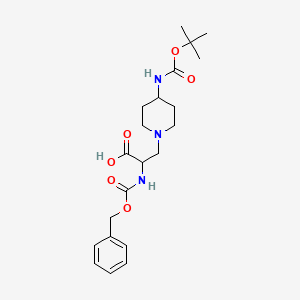
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of complex molecules.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with enzymes and proteins. These interactions can inhibit enzyme activity or modify protein function, making the compound valuable in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar protecting group strategy but different amino acid.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar protecting group strategy but different amino acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is unique due to the combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups on a single molecule. This dual protection strategy allows for selective deprotection and targeted interactions in complex synthetic and biological systems.
Propiedades
Fórmula molecular |
C21H31N3O6 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-21(2,3)30-20(28)22-16-9-11-24(12-10-16)13-17(18(25)26)23-19(27)29-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,28)(H,23,27)(H,25,26) |
Clave InChI |
NOMTUWPUIKZBDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)

![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
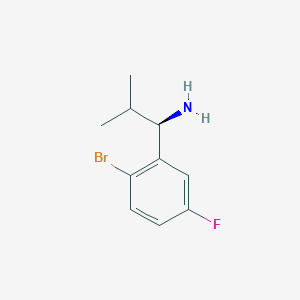
![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)

